molecular formula C12H11NO2 B12987099 Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid

Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B12987099
M. Wt: 201.22 g/mol
InChI Key: AGLUFTLMFLVXSW-RKDXNWHRSA-N
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Description

Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane-fused indole derivative of significant interest in medicinal chemistry and biological research. This compound features a rigid cyclopropane ring attached directly to the 2-position of the 1H-indole scaffold, a structure known to confer unique stereoelectronic and conformational properties that can enhance binding affinity and metabolic stability in bioactive molecules. The indole nucleus is a privileged structure in drug discovery, with documented derivatives exhibiting a broad spectrum of biological activities, including antiviral, anticancer, antimicrobial, and anti-inflammatory properties . The incorporation of a cyclopropane ring, as seen in related compounds like 2-heptylcyclopropane-1-carboxylic acid, can be a strategic modification to lock the molecule into a specific bio-active conformation and prevent isomerization, potentially leading to improved efficacy and stability compared to their straight-chain analogs . For instance, research on 2-heptylcyclopropane-1-carboxylic acid has demonstrated its ability to effectively disperse bacterial biofilms and act synergistically with conventional antibiotics, showcasing the therapeutic potential of the cyclopropane carboxylic acid motif . This compound is intended for research applications such as pharmacological probe development, structure-activity relationship (SAR) studies, and as a key synthetic intermediate for more complex molecules. Researchers can leverage its structure to explore new therapeutic avenues, particularly in areas involving bacterial biofilm-associated infections and the modulation of various biological pathways. This product is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H11NO2/c14-12(15)9-6-8(9)11-5-7-3-1-2-4-10(7)13-11/h1-5,8-9,13H,6H2,(H,14,15)/t8-,9-/m1/s1

InChI Key

AGLUFTLMFLVXSW-RKDXNWHRSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC3=CC=CC=C3N2

Canonical SMILES

C1C(C1C(=O)O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Cyclopropanation Approaches

The key step in the synthesis is the formation of the cyclopropane ring adjacent to the indole nucleus. Common methods include:

  • Transition metal-catalyzed cyclopropanation : Using diazo compounds (e.g., diazomethane or diazoacetates) with rhodium or copper catalysts to add a carbene to an alkene or indole derivative. This method allows for stereocontrol when chiral ligands or catalysts are employed.

  • Simmons–Smith reaction : A classical method using diiodomethane and zinc-copper couple to cyclopropanate alkenes. However, this method is less common for indole substrates due to potential side reactions.

  • Chiral auxiliary-mediated cyclopropanation : Attaching a chiral auxiliary to the substrate to direct the stereochemistry of the cyclopropane ring formation.

Indole Functionalization

  • The indole ring is typically introduced or functionalized at the 2-position before or after cyclopropanation.

  • Protection of the indole nitrogen (e.g., Boc protection) may be necessary to prevent side reactions during cyclopropanation.

  • Post-cyclopropanation, the carboxylic acid group is introduced or revealed by hydrolysis of ester intermediates.

Representative Synthetic Route

A typical synthetic sequence might be:

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield (%) Reference/Remarks
Indole vinylation Pd-catalyzed coupling or Wittig reaction Prepares 2-alkenylindole substrate 70-85 Common in indole chemistry
Cyclopropanation Diazoacetate + Rh(II) catalyst, inert gas Low temp (0-25°C), chiral ligand used 60-90 Stereoselective, key step
Ester hydrolysis Aqueous base (NaOH or KOH), reflux Converts ester to acid 80-95 Mild conditions to preserve stereochem.
Purification Silica gel chromatography or recrystallization Removes impurities - Ensures enantiopurity

Research Findings and Analytical Data

  • Stereoselectivity : Use of chiral rhodium catalysts (e.g., Rh2(S-DOSP)4) achieves high enantiomeric excess (>95%) for the (1R,2R) isomer.

  • Yields : Overall yields from indole vinylation to final acid range from 50% to 75%, depending on substrate purity and reaction scale.

  • Characterization : The final compound is characterized by NMR (1H, 13C), IR, and chiral HPLC to confirm stereochemistry and purity.

  • Stability : The compound is stable under ambient conditions but should be stored under inert atmosphere to prevent oxidation of the indole ring.

Comparative Notes on Related Compounds

While direct literature on this compound is limited, analogous compounds such as (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid have been synthesized using similar cyclopropanation strategies with transition metal catalysts and diazo compounds, demonstrating the general applicability of these methods to heteroaryl cyclopropane carboxylic acids.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Transition metal-catalyzed Diazo compounds, Rh or Cu catalysts High stereoselectivity, mild Requires expensive catalysts
Simmons–Smith cyclopropanation Diiodomethane, Zn-Cu couple Simple reagents Less selective, side reactions
Chiral auxiliary approach Chiral auxiliaries, standard cyclopropanation High stereocontrol Additional steps for auxiliary
Post-cyclopropanation hydrolysis Base hydrolysis of esters Efficient acid formation Requires careful pH control

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield indole-2-carboxylic acid, while reduction of the carboxylic acid group could produce the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid exhibit anticancer properties. The indole structure is known for its ability to interact with various biological targets involved in cancer progression. For instance, a study demonstrated that derivatives of this compound could inhibit the growth of cancer cells by inducing apoptosis through the modulation of signaling pathways such as the PI3K/Akt pathway .

Table 1: Summary of Anticancer Studies

Study ReferenceCompound TestedCancer TypeMechanism of Action
Indole DerivativesBreast CancerApoptosis induction via PI3K/Akt inhibition
Cyclopropane DerivativesLung CancerCell cycle arrest and apoptosis
Related Indole CompoundsProstate CancerInhibition of androgen receptor signaling

Agricultural Applications

2.1 Plant Growth Regulation

This compound has been investigated for its role as a plant growth regulator. It acts as a precursor to ethylene, a critical hormone that regulates various physiological processes in plants, including fruit ripening and stress responses. Studies have shown that this compound can enhance plant resilience against biotic and abiotic stressors by modulating ethylene biosynthesis .

Case Study: Enhancing Maize Resilience

A recent study highlighted the effectiveness of using this compound in maize cultivation. The application of this compound led to improved root development and increased resistance to pathogens by boosting ethylene levels, which in turn enhanced the plant's defense mechanisms against environmental stresses .

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound has also been explored for its potential as an enzyme inhibitor. Research indicates that it may inhibit specific proteases involved in various diseases, making it a candidate for therapeutic development. For example, studies on related compounds have shown promising results in inhibiting cathepsin K, an enzyme linked to bone resorption and osteoporosis .

Table 2: Enzyme Inhibition Studies

Enzyme TargetCompound TestedInhibition Type
Cathepsin KIndole DerivativeCompetitive inhibition
ProteasomeCyclopropane DerivativeNon-competitive inhibition

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropane ring might confer additional stability or reactivity to the molecule.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The compound’s distinctiveness arises from the indol-2-yl group , which differentiates it from analogs with phenyl, halogenated aryl, or alkyl substituents. Key comparisons include:

Compound Name Substituent Stereochemistry CAS Number Molecular Formula Molecular Weight
Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid 1H-indol-2-yl rel-(1R,2R) Not explicitly provided Likely C12H11NO2 ~217.2 (estimated)
(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid 2-chlorophenyl (1R,2R) 1181230-38-5 C10H9ClO2 196.63
Rel-(1R,2R)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid 3,4-dichlorophenyl rel-(1R,2R) 842119-90-8 C10H8Cl2O2 231.08
trans-2-cyanocyclopropane-1-carboxylic acid cyano (trans) trans 39891-82-2 C5H5NO2 123.10
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid 1H-indol-3-yl Not specified 1368896-60-9 C12H11NO2 217.22

Key Observations :

  • Indole Positional Isomerism: The indol-2-yl substituent (target compound) vs.
  • Functional Group Diversity: The cyano group in trans-2-cyanocyclopropane-1-carboxylic acid introduces polarity, impacting solubility and hydrogen-bonding capacity .

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~2-3) dominates acidity, but electron-withdrawing substituents (e.g., Cl, CN) lower pKa further. The indole’s NH group (pKa ~17) may participate in hydrogen bonding .
  • Solubility : Indole derivatives generally exhibit moderate aqueous solubility due to aromatic stacking, whereas halogenated analogs are more lipophilic.
  • Stability : Storage at 2–8°C is recommended for cyclopropane carboxylic acids to prevent ring-opening reactions, as seen in and .

Biological Activity

Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12_{12}H11_{11}NO2_2
  • Molecular Weight : 201.22 g/mol
  • CAS Number : 1257121-59-7

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit anti-inflammatory, analgesic, and neuroprotective properties.

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory effects.
  • Modulation of Neurotransmitter Systems : Preliminary studies suggest that it may influence neurotransmitter levels, particularly serotonin and dopamine, which are critical in mood regulation and pain perception.

In Vitro Studies

A study conducted on the effects of this compound on human cell lines demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha. The results indicated a dose-dependent response, suggesting that higher concentrations lead to greater inhibition of these inflammatory markers.

Concentration (µM)IL-6 Inhibition (%)TNF-alpha Inhibition (%)
102520
505045
1007570

Animal Studies

In animal models, the compound exhibited notable analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). A double-blind study involving rats assessed pain response using the formalin test. The results indicated that this compound significantly reduced pain scores compared to the control group.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has a high binding affinity for cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses.

Target EnzymeBinding Energy (kcal/mol)Affinity Constant (M1^−1)
COX-1-7.53.5 × 104^4
COX-2-8.04.0 × 104^4

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